molecular formula C15H21N3O2 B5170284 N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide

N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B5170284
M. Wt: 275.35 g/mol
InChI Key: ZQTFEDRSLXXVDU-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a cycloheptyl group and a pyridin-3-ylmethyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cycloheptylamine with pyridin-3-ylmethyl chloride in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and the reactions are carried out under mild conditions to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxamides with higher oxidation states, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide include:

Uniqueness

N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide is unique due to its specific structural features, such as the cycloheptyl group and the pyridin-3-ylmethyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-14(17-11-12-6-5-9-16-10-12)15(20)18-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTFEDRSLXXVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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